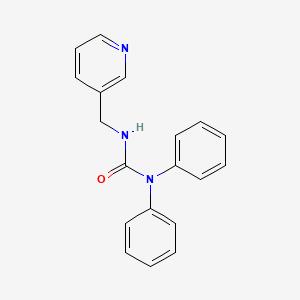
1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C19H17N3O and its molecular weight is 303.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
The development of new organic materials for nonlinear optical (NLO) applications is a significant area of research. A study on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP), a derivative of 1,1-diphenyl-3-(pyridin-3-ylmethyl)urea, showcased its high second harmonic generation efficiency, suggesting its potential for NLO device applications. This compound, synthesized through a Claisen–Schmidt condensation reaction, demonstrated an SHG efficiency 3.67 times that of urea, indicating its suitability for optoelectronic device fabrication due to its transparency in the visible region and thermal stability up to 133°C (Menezes, Jayarama, & Ng, 2014).
Anticancer Agents
Another significant application of this compound derivatives is in medicinal chemistry, particularly as anticancer agents. One study highlighted the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant antiproliferative effects against various cancer cell lines. These compounds were found to be potential BRAF inhibitors, with some demonstrating inhibitory activity comparable to the control drug sorafenib, indicating their promise as new anticancer agents (Feng et al., 2020).
Hydrogen-Bonded Structures
The self-assembly and hydrogen bonding capabilities of dipeptidyl ureas, which are closely related to this compound, have also been explored. A study on dipeptidyl urea composed of two dipeptide chains bearing the C-terminal pyridyl moiety showed the formation of a hydrogen-bonded duplex. This feature suggests potential applications in the design of new materials and molecules with tailored properties (Moriuchi, Tamura, & Hirao, 2002).
Anion Binding
Ureido-pyridyl ligands, related to this compound, have been studied for their anion binding properties. Research involving two ureido-pyridyl ligands showed detailed solid-state anion binding studies, demonstrating their potential in designing receptors and sensors for various anions (Marivel, Arunachalam, & Ghosh, 2011).
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 1,3-diphenylurea, is known to targetEpoxide hydrolase in Mycobacterium tuberculosis . Epoxide hydrolase plays a crucial role in the metabolism of xenobiotics and drugs.
Result of Action
Given its structural similarity to 1,3-diphenylurea, which is known to have cytokinin activity and induce flower development , it can be speculated that DPU might have similar effects.
Propiedades
IUPAC Name |
1,1-diphenyl-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(21-15-16-8-7-13-20-14-16)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFANCNVYINCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2882684.png)
![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2882685.png)

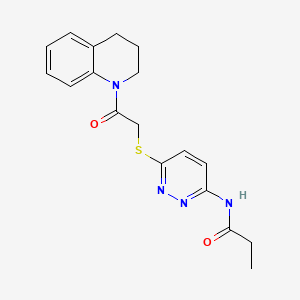
![3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882689.png)
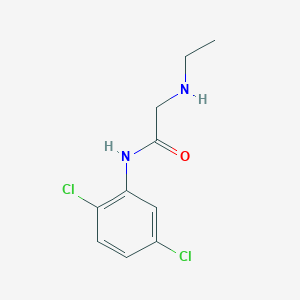

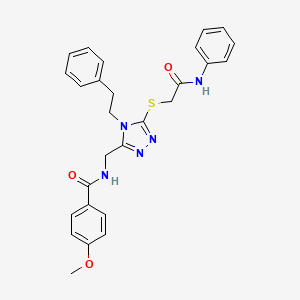
![5-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/no-structure.png)
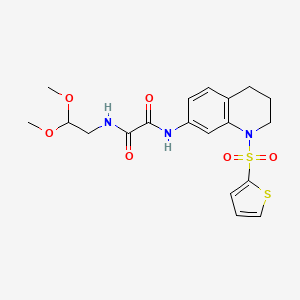
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2882699.png)
![7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2882700.png)

